molecular formula C10H13N3O2 B14543401 Hydrazinecarboxamide, N-acetyl-2-(phenylmethyl)- CAS No. 62123-35-7

Hydrazinecarboxamide, N-acetyl-2-(phenylmethyl)-

Cat. No.: B14543401
CAS No.: 62123-35-7
M. Wt: 207.23 g/mol
InChI Key: ALOSXEPUBTYNGL-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, N-acetyl-2-(phenylmethyl)- is a chemical compound with the molecular formula C10H13N3O2 It is a derivative of hydrazinecarboxamide, featuring an acetyl group and a phenylmethyl group attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, N-acetyl-2-(phenylmethyl)- typically involves the reaction of hydrazinecarboxamide with acetyl chloride and benzyl chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the hydrazinecarboxamide reacts with acetyl chloride to form an intermediate, which then reacts with benzyl chloride to yield the final product .

Industrial Production Methods

Industrial production of Hydrazinecarboxamide, N-acetyl-2-(phenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, N-acetyl-2-(phenylmethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazinecarboxamides .

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, N-acetyl-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. Its acetyl and phenylmethyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazinecarboxamide, N-acetyl-2-(phenylmethyl)- is unique due to its specific functional groups, which confer distinct chemical properties and biological activities.

Properties

CAS No.

62123-35-7

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

N-[(benzylamino)carbamoyl]acetamide

InChI

InChI=1S/C10H13N3O2/c1-8(14)12-10(15)13-11-7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H2,12,13,14,15)

InChI Key

ALOSXEPUBTYNGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)NNCC1=CC=CC=C1

Origin of Product

United States

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